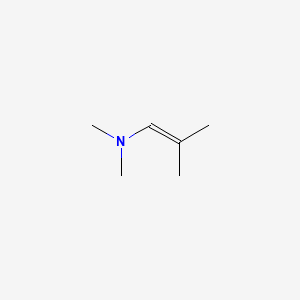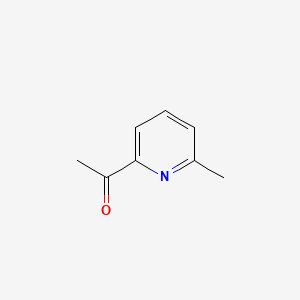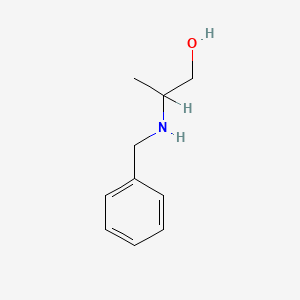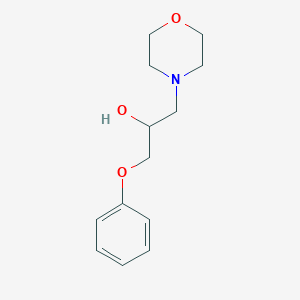
1-Morpholin-4-yl-3-phenoxy-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Morpholin-4-yl-3-phenoxy-propan-2-ol is a chemical compound with the molecular formula C13H19NO3. It is characterized by the presence of a morpholine ring, a phenoxy group, and a propanol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: 1-Morpholin-4-yl-3-phenoxy-propan-2-ol can be synthesized through a multi-step process involving the reaction of morpholine with epichlorohydrin, followed by the introduction of a phenoxy group. The reaction typically involves the following steps:
Reaction of Morpholine with Epichlorohydrin: Morpholine reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(morpholin-4-yl)-2,3-epoxypropane.
Opening of the Epoxide Ring: The epoxide ring is then opened by reacting with phenol in the presence of a catalyst such as potassium carbonate, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Morpholin-4-yl-3-phenoxy-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and sodium ethoxide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
1-Morpholin-4-yl-3-phenoxy-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Morpholin-4-yl-3-phenoxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
1-Morpholin-4-yl-3-phenoxy-propan-2-ol can be compared with other similar compounds, such as:
1-(2-(4-Chlorophenoxy)ethoxy)-3-morpholin-4-yl-propan-2-ol: This compound has a similar structure but contains a chlorophenoxy group instead of a phenoxy group.
1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: This compound contains a nitrophenoxy group, which imparts different chemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and phenoxy group make it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
1-morpholin-4-yl-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-12(10-14-6-8-16-9-7-14)11-17-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWAJARNWASOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293421 |
Source


|
| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-26-4 |
Source


|
| Record name | NSC89427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)
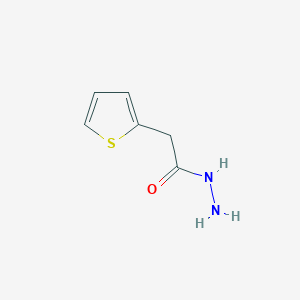
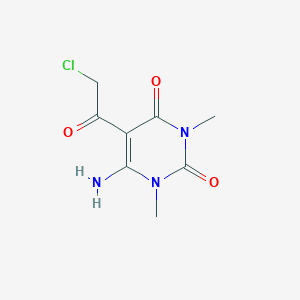
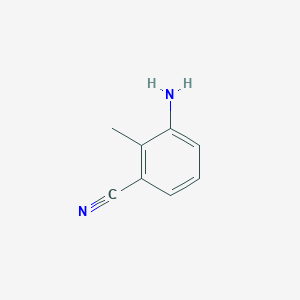
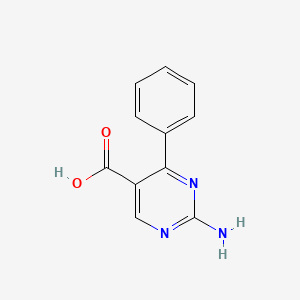
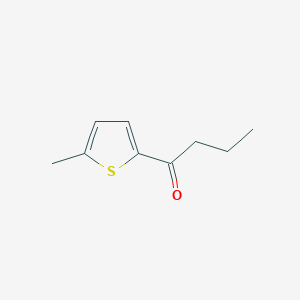
![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)
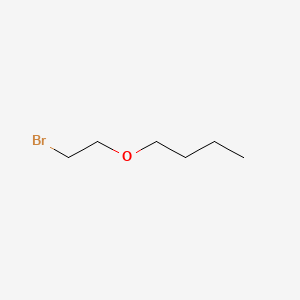
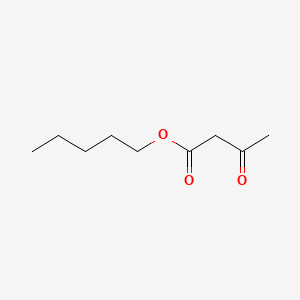
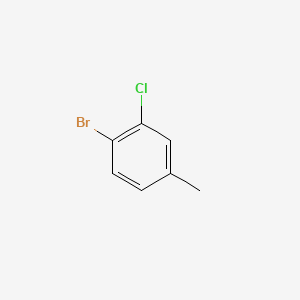
![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)
